An In-depth Technical Guide to 3-Hydroxy-5-phenoxypentanoic Acid: A Theoretical and Predictive Analysis
An In-depth Technical Guide to 3-Hydroxy-5-phenoxypentanoic Acid: A Theoretical and Predictive Analysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-5-phenoxypentanoic acid is a chiral carboxylic acid containing a hydroxyl group at the third carbon and a phenoxy group at the fifth carbon. While direct experimental data for this specific molecule is not extensively available in public literature, its structural motifs are of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive theoretical and predictive analysis of its chemical structure, stereochemistry, potential synthetic pathways, and expected analytical characteristics. By leveraging established chemical principles and data from analogous compounds, this document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.
Introduction
The convergence of multiple functional groups within a single molecule often imparts unique chemical and biological properties. 3-Hydroxy-5-phenoxypentanoic acid presents an intriguing combination of a carboxylic acid, a secondary alcohol, and a phenoxy ether. The 3-hydroxyalkanoic acid moiety is a common feature in a variety of natural products and biologically active compounds, including polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by microorganisms.[1][2][3] The phenoxy group is a well-established pharmacophore found in numerous pharmaceuticals and agrochemicals, known to influence properties such as metabolic stability and receptor binding.[4][5]
Given the limited direct information on 3-Hydroxy-5-phenoxypentanoic acid, this guide will construct a detailed theoretical profile. We will explore its structural and stereochemical features, predict its physicochemical properties, propose plausible synthetic strategies with a focus on stereocontrol, and outline a comprehensive analytical workflow for its characterization. This predictive approach aims to provide a solid starting point for researchers venturing into the synthesis and study of this potentially valuable chemical entity.
Chemical Structure and Stereochemistry
The chemical structure of 3-Hydroxy-5-phenoxypentanoic acid is characterized by a five-carbon pentanoic acid backbone. A hydroxyl (-OH) group is substituted at the C3 position, and a phenoxy (-OPh) group is attached at the C5 position.
Key Structural Features:
-
Carboxylic Acid: The terminal carboxyl group (-COOH) imparts acidic properties and serves as a key handle for chemical modifications such as esterification and amidation.
-
Secondary Alcohol: The hydroxyl group at the C3 position introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images or enantiomers: (R)-3-Hydroxy-5-phenoxypentanoic acid and (S)-3-Hydroxy-5-phenoxypentanoic acid. This stereocenter is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers.
-
Phenoxy Ether: The phenoxy group consists of a phenyl ring linked to the pentanoic acid chain via an ether linkage. This group is expected to contribute to the molecule's hydrophobicity and may influence its interactions with biological targets.
The presence of a chiral center at C3 necessitates stereoselective synthetic methods to obtain enantiomerically pure forms of the molecule, which is often a critical requirement for applications in drug development.
Predicted Physicochemical Properties
The physicochemical properties of 3-Hydroxy-5-phenoxypentanoic acid can be predicted based on its functional groups and by comparison with structurally related compounds.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C11H14O3 | Derived from the chemical structure. |
| Molecular Weight | 194.23 g/mol | Calculated from the molecular formula.[6] |
| pKa | ~4-5 | The carboxylic acid group is the primary acidic proton. Its pKa is expected to be in the typical range for aliphatic carboxylic acids. |
| LogP | 1.5 - 2.5 | The phenoxy group increases lipophilicity, while the hydroxyl and carboxyl groups increase hydrophilicity. The predicted LogP suggests moderate lipophilicity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | The polar functional groups will allow for some water solubility, but the phenyl ring and carbon backbone will limit it. Good solubility is expected in polar organic solvents. |
| Melting Point | Likely a solid at room temperature. A related compound, (R)-3-Hydroxy-5-phenylpentanoic acid, has a melting point of 129-131 °C.[6] | The presence of hydrogen bonding (from -OH and -COOH) and the aromatic ring suggest a crystalline solid with a moderate melting point. |
Proposed Synthetic Routes
The synthesis of 3-Hydroxy-5-phenoxypentanoic acid can be approached through several strategies. A key challenge is the stereoselective introduction of the hydroxyl group at the C3 position. Below is a proposed retrosynthetic analysis and a forward synthesis.
Retrosynthetic Analysis:
A logical retrosynthetic disconnection would be at the C2-C3 bond, suggesting an aldol-type reaction between an enolate derived from acetic acid and a 3-phenoxypropanal precursor.
Caption: Retrosynthetic analysis of 3-Hydroxy-5-phenoxypentanoic acid.
Proposed Forward Synthesis:
A plausible synthetic route could involve the following steps:
-
Synthesis of 3-Phenoxypropanal: This can be prepared from 3-chloropropanol by Williamson ether synthesis with phenol, followed by oxidation of the resulting alcohol to the aldehyde.
-
Stereoselective Aldol Reaction: The aldehyde can then be reacted with a chiral acetate enolate equivalent to introduce the hydroxyl group with a specific stereochemistry. For example, using an Evans auxiliary or a Braun's chiral auxiliary can provide high diastereoselectivity.[7]
-
Hydrolysis: The final step would be the hydrolysis of the ester or removal of the chiral auxiliary to yield the target 3-Hydroxy-5-phenoxypentanoic acid.
Sources
- 1. Production of medium-chain-length 3-hydroxyalkanoic acids by β-oxidation and phaC operon deleted Pseudomonas entomophila harboring thioesterase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. mdpi.com [mdpi.com]
- 4. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]
- 5. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]
- 6. (R)-3-Hydroxy-5-phenylpentanoic acid | C11H14O3 | CID 11106233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
